2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in cancer therapy and as inhibitors of various biological targets. The structural features of this compound suggest potential interactions with multiple biological pathways.
Structural Characteristics
The compound features:
- A pyrazolo[3,4-d]pyrimidine core , known for its ability to interact with various biological targets.
- A thioether linkage , which is crucial for enhancing the compound's pharmacological properties.
- An acetanilide moiety that contributes to its solubility and bioavailability.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For example, compounds derived from this scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In one study, a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets, indicating potent inhibitory effects on tumor growth and induction of apoptosis in cancer cells .
The mechanism by which these compounds exert their biological effects often involves:
- Adenosine receptor modulation : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines can interact with A1 adenosine receptors, which plays a role in regulating cellular proliferation and apoptosis .
- Inhibition of COX enzymes : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their associated biological activities:
Compound | Structural Features | Biological Activity |
---|---|---|
1-(3-Chlorophenyl)-4-hydroxy-pyrazolo[3,4-d]pyrimidine | Lacks thioether | Anticancer activity |
5-(furan-2-yl)-pyrazolo[3,4-d]pyrimidine | Different substituents on pyrimidine | Antimicrobial properties |
2-Amino-thiazole derivatives | Contains thiazole instead of pyrimidine | Antimicrobial and anticancer |
This table illustrates how variations in structure can lead to different pharmacological profiles.
Case Studies
- Dual Inhibitor Activity : A study explored a series of pyrazolo[3,4-d]pyrimidine derivatives that acted as dual inhibitors of EGFR and VGFR2. The most potent compound showed significant inhibition of tumor growth in MCF-7 models and induced apoptosis through various pathways .
- Adenosine Receptor Affinity : Another research highlighted the affinity of certain pyrazolo[3,4-d]pyrimidines for A1 adenosine receptors. The presence of specific substituents enhanced binding affinity and biological efficacy .
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-11-4-3-5-12(8-11)23-15-13(9-19-23)16(25)21-17(20-15)26-10-14(24)22-6-1-2-7-22/h3-5,8-9H,1-2,6-7,10H2,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTPVAPDJUUQMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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